tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate

PDE4B inhibition Phosphodiesterase Neuroinflammation

Medicinal chemistry teams require validated, target-selective intermediates to avoid false SAR readouts. This Boc-protected piperidine derivative offers orthogonal conjugation handles for PROTAC synthesis. - **PDE4B potency:** IC50 = 0.200 nM (vs. FAAH IC50 = 6.67 µM; 33,350x selective) - **Physicochemical edge:** Lower MW (298.46) and LogP (by 0.2-0.4) than 4-ethyl analog - **Supply:** BenchChem stocks multi-mg to gram quantities with immediate global dispatch

Molecular Formula C17H34N2O2
Molecular Weight 298.5 g/mol
Cat. No. B13151316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate
Molecular FormulaC17H34N2O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCC(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1
InChIInChI=1S/C17H34N2O2/c1-6-13(2)11-15(14-7-9-18-10-8-14)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20)
InChIKeyXFMDWAFTFJDMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate: Baseline & PDE4B Activity


tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate (CAS 1306606-82-5) is a synthetic carbamate-protected piperidine derivative with the molecular formula C₁₇H₃₄N₂O₂ and a molecular weight of 298.46 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protected primary amine linked via a methylene bridge to a branched hexyl chain bearing a 4-methyl substituent and a free piperidin-4-yl moiety, positioning it as a dual-functional intermediate for medicinal chemistry applications requiring both a reactive secondary amine (post-deprotection) and a sterically defined alkyl scaffold .

PDE4B Pathway Inhibition Study Fit — Boc-protected piperidine scaffold supports reported sub-nanomolar assay response context for phosphodiesterase research.
Dual-Functional Intermediate — Orthogonal Boc (primary) and free piperidine (secondary) amine handles enable selective deprotection and conjugation for PROTAC or linker synthesis.
Stereochemically Defined Alkyl Scaffold — 4-methyl branched hexyl chain provides a sterically defined group for structure-activity relationship (SAR) exploration.

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate: Why Structural Analogs Fall Short


Generic substitution among piperidinylalkyl carbamates is precluded by target-specific structure-activity relationships (SAR) governing PDE4B inhibition. While the piperidinylalkyl carbamate scaffold is broadly associated with fatty acid amide hydrolase (FAAH) inhibition as documented in Sanofi patent families [1], the specific 4-methyl substitution pattern on the hexyl chain of CAS 1306606-82-5 confers nanomolar potency against PDE4B (IC₅₀ = 0.200 nM) — a target functionally and therapeutically distinct from FAAH, where in-class compounds exhibit micromolar activity (IC₅₀ > 5 μM) [2]. This target-switching phenotype cannot be assumed for the 4-ethyl analog (CAS 1306604-06-7) or other piperidine carbamates; direct quantitative comparator data presented below establish that procurement decisions based solely on scaffold similarity risk acquiring compounds with irrelevant or absent activity against the intended biological target.

Target Compound
PDE4B Inhibitor Research Tool
PDE4B-selective activity may not extend to structural analogs optimized for unrelated targets (e.g., FAAH inhibitors).
Specific 4-methyl substitution pattern is critical for sub-nanomolar PDE4B pathway inhibition context.
Potential Substitute / Analog
Piperidine Carbamate Chemotype
Generic piperidinylalkylcarbamates exhibit class-level micromolar FAAH inhibition and may lack PDE4B target engagement.
4-Ethyl analog may exhibit shifted potency and lipophilicity, requiring independent validation for PDE4B assays.

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate: Comparative Evidence for Selection


PDE4B Inhibition Potency: 4-Methyl vs. Structural Analogs

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate inhibits human recombinant PDE4B1 with an IC₅₀ of 0.200 nM, as measured by scintillation proximity assay using [³H]-cAMP substrate [1]. In contrast, a structurally related piperidine carbamate (CHEMBL3288029) tested under comparable conditions against the same human PDE4B target exhibits an IC₅₀ of 0.0251 nM [2]. While the comparator is approximately 8-fold more potent, the target compound's sub-nanomolar IC₅₀ establishes it within the therapeutically relevant potency range for PDE4B inhibition, a target validated for anti-inflammatory applications in COPD and neuroinflammatory conditions [3].

PDE4B Potency: 4-Methyl vs. Analog
Head-to-head
Target IC50: 0.200 nM
Comparator IC50: 0.0251 nM
Reported PDE4B pathway inhibition context. Supports SAR starting point review.
Assay: recombinant human PDE4B1, [³H]-cAMP SPA
PDE4B inhibition Phosphodiesterase Neuroinflammation COPD

Target Selectivity: PDE4B vs. FAAH and HDAC

Cross-target activity profiling reveals that tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate exhibits a pronounced selectivity window for PDE4B (IC₅₀ = 0.200 nM) over fatty acid amide hydrolase (FAAH) and histone deacetylase (HDAC) enzymes. The compound demonstrates weak FAAH inhibition with an IC₅₀ of 6.67 μM (6,670 nM) [1] and negligible HDAC inhibitory activity in HeLa cell nuclear extract with an IC₅₀ of 204 μM (204,000 nM) [2]. This selectivity profile contrasts with the piperidinylalkylcarbamate chemotype's canonical association with FAAH inhibition, as exemplified by Sanofi's patent family (EP-1720550-B1) describing FAAH IC₅₀ values in the low nanomolar range for optimized analogs [3].

Target Selectivity: PDE4B vs. FAAH/HDAC
Head-to-head
PDE4B: 0.200 nM
FAAH: 6.67 µM
HDAC: 204 µM
Selectivity fingerprint review context. Supports PDE4B-specific assay selection and off-target profiling.
33,350-fold window over FAAH; 1,020,000-fold over HDAC
Target selectivity FAAH HDAC Off-target profiling

Physicochemical Properties: 4-Methyl vs. 4-Ethyl Analog

The 4-methyl analog (CAS 1306606-82-5, C₁₇H₃₄N₂O₂, MW = 298.46 g/mol) and the 4-ethyl analog (CAS 1306604-06-7, C₁₈H₃₆N₂O₂, MW = 312.49 g/mol) share identical core scaffolds but differ by a single methylene unit at the C4 position of the hexyl chain . This substitution yields quantifiable differences in key drug-likeness parameters: the 4-ethyl analog exhibits a higher calculated LogP of 3.77 compared with predicted LogP values for the 4-methyl analog (~3.4–3.6 based on ACD/Labs estimation). Both compounds maintain identical sp³ carbon fraction (Fsp³ = 0.944), a parameter correlated with clinical success probability . The 4-methyl analog's lower molecular weight confers a 14.03 g/mol (4.5%) reduction relative to the 4-ethyl comparator, potentially favoring membrane permeability in accordance with Lipinski's guidelines.

Physicochemical Properties: 4-Methyl vs. 4-Ethyl
Predicted context
MW: 298.46 vs. 312.49 g/mol
LogP: ~3.4-3.6 vs. 3.77
Fsp³: 0.944 (both)
Property differential may support solubility and permeability lead optimization review.
4.5% MW reduction and lower lipophilicity relative to 4-ethyl analog
Physicochemical properties Lipophilicity Drug-likeness Analog comparison

tert-Butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate: Application Scenarios


PDE4B Inhibitor Lead Identification & SAR

The compound's validated sub-nanomolar PDE4B potency (IC₅₀ = 0.200 nM) positions it as a qualified starting point for structure-activity relationship (SAR) studies targeting cAMP-specific 3',5'-cyclic phosphodiesterase 4B. This target is implicated in inflammatory airway diseases (COPD, asthma) and neuroinflammatory conditions [1]. Procurement is justified for medicinal chemistry teams seeking a PDE4B-active scaffold with a defined potency benchmark that enables direct comparison with more potent piperidine carbamate analogs (e.g., CHEMBL3288029, IC₅₀ = 0.0251 nM) during lead optimization [2].

Target Selectivity Profiling and Counterscreening

The availability of multi-target IC₅₀ data (PDE4B: 0.200 nM; FAAH: 6.67 μM; HDAC: 204 μM) supports the compound's use as a reference standard in selectivity profiling panels [1][2]. The 33,350-fold selectivity window for PDE4B over FAAH distinguishes this compound from FAAH-optimized piperidinylalkylcarbamates described in Sanofi patent EP-1720550-B1 [3], making it suitable for counterscreening workflows where discrimination between PDE4B-mediated and FAAH-mediated pharmacology is required.

PROTAC Linker & Bifunctional Degrader Synthesis

The compound's dual functional handles — a Boc-protected primary amine and a free piperidine secondary amine — enable orthogonal conjugation strategies essential for PROTAC (PROteolysis TArgeting Chimera) linker construction. The Boc group can be selectively deprotected under acidic conditions to expose a primary amine for E3 ligase ligand attachment, while the piperidine nitrogen provides a distinct conjugation site for target-protein warhead installation. This orthogonal reactivity profile supports the compound's utility in synthesizing heterobifunctional degraders targeting PDE4B for ubiquitin-proteasome system-mediated degradation .

Scaffold Selection: 4-Methyl vs. 4-Ethyl Analog

The direct physicochemical comparison with the 4-ethyl analog (CAS 1306604-06-7) provides a data-driven rationale for scaffold selection based on molecular properties. The 4-methyl analog offers a 4.5% lower molecular weight (298.46 vs. 312.50 g/mol) and reduced lipophilicity (estimated LogP difference of 0.2–0.4 units) , which may favor aqueous solubility and oral absorption parameters. Teams optimizing for CNS penetration or solubility-limited bioavailability may preferentially select the 4-methyl analog based on these quantifiable physicochemical advantages.

Application
Selection Property
Validation Focus
PDE4B Lead Identification SAR
Sub-nanomolar assay potency context
PDE4B pathway inhibition endpoint review
Target Selectivity Profiling
Multi-target IC50 fingerprint
PDE4B/FAAH/HDAC panel assay context
PROTAC Linker Synthesis
Orthogonal Boc/piperidine reactivity
Dual-functional handle conjugation
Scaffold Selection vs. 4-Ethyl Analog
MW / lipophilicity profile
Solubility-limited bioavailability research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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